N-(2-Pentynyl)phthalimide
Overview
Description
N-(2-Pentynyl)phthalimide is a chemical compound with the empirical formula C13H11NO2 and a molecular weight of 213.23 . It is also known by the synonym 1-Phthalimido-2-pentyne .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string CCC#CCN1C(=O)c2ccccc2C1=O
. The InChI key is YGFAGDNPORPFTC-UHFFFAOYSA-N
.
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 97-101 °C .
Scientific Research Applications
Phthalimide Derivatives in Medicinal Chemistry
Phthalimide derivatives, including compounds like N-(2-Pentynyl)phthalimide, have been extensively studied for their medicinal applications. These derivatives are recognized for their broad spectrum of pharmacological activities. They have been utilized in the design of new drug prototypes for various diseases, including AIDS, cancer, diabetes, multiple myeloma, and bacterial infections. Their application in medicinal chemistry is due to their ability to easily cross biological membranes, attributed to their lipophilic and neutral nature, making them effective for in vivo studies. This characteristic has led to the development of several phthalimide-based therapeutic agents with significant biological activities (Kushwaha & Kaushik, 2016).
Phthalimide Analogues in Anti-inflammatory and Immunomodulatory Therapies
Phthalimide analogues are well-documented for their anti-convulsant, anti-inflammatory, analgesic, hypolipidemic, and immunomodulatory activities. Specifically, their role as tumor necrosis factor-alpha (TNF-alpha) inhibitors highlights their potential in treating auto-immune disorders such as rheumatoid arthritis, Crohn's disease, and psoriasis. The development of phthalimide analogues has focused on synthesizing compounds that can modulate the inflammatory response, which is crucial in managing chronic inflammatory diseases. These findings underline the therapeutic potential of phthalimide analogues in addressing a variety of inflammatory conditions and their role in the synthesis of important therapeutic synthones (Sharma et al., 2010).
Thalidomide and its Phthalimide Derivatives in Disease Management
The resurgence of interest in thalidomide, a phthalimide derivative, for its therapeutic effects in diseases such as AIDS and graft-versus-host disease (GVHD) exemplifies the potential of phthalimide compounds in disease management. Thalidomide's effectiveness, attributed to its specific inhibitory activity on TNF-alpha production, underscores the significance of phthalimide derivatives in developing novel biological response modifiers. The modulation of TNF-alpha production is particularly relevant in conditions where its overproduction leads to adverse pathophysiological effects. This has paved the way for the creation of phthalimide analogs with enhanced activity compared to thalidomide itself, thus expanding the scope of phthalimide derivatives in therapeutic applications (Hashimoto, 1998).
Safety and Hazards
N-(2-Pentynyl)phthalimide is classified as having acute toxicity when ingested, causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mechanism of Action
Target of Action
N-(2-Pentynyl)phthalimide is a derivative of phthalimide . Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . .
Mode of Action
For instance, some phthalimide derivatives play a role in histone deacetylase (HDAC) inhibition .
Biochemical Pathways
Phthalimides are known to be involved in various biochemical pathways due to their core structures being frequently encountered in natural products, pharmaceuticals, and agrochemicals .
Result of Action
Phthalimides and their derivatives are known to have various biological activities, including anti-inflammatory effects and α-tnf inhibition .
Properties
IUPAC Name |
2-pent-2-ynylisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h4-5,7-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFAGDNPORPFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429051 | |
Record name | N-(2-Pentynyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339310-24-6 | |
Record name | N-(2-Pentynyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Pentynyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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